N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide is a synthetic organic compound that features a furan ring, a hydroxy group, and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(20,12-14-6-5-10-21-14)13-18-16(19)9-11-22-15-7-3-2-4-8-15/h2-8,10,20H,9,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQGQKFZDQSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CCSC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the hydroxy group: This can be achieved via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the phenylthio group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to the molecule.
Amide formation: The final step would involve coupling the intermediate with an amine to form the amide bond under conditions such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide would depend on its specific interactions with molecular targets. It may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide: can be compared to other compounds with similar functional groups, such as:
Uniqueness
Structural Features: The combination of furan, hydroxy, and phenylthio groups in a single molecule.
Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.
Distinct applications in various fields due to its unique structure.
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a hydroxymethyl group, and a phenylthio moiety, which contribute to its biological properties. Its chemical structure can be represented as follows:
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan Ring | Contributes to aromaticity and reactivity |
| Hydroxymethyl Group | Potential for hydrogen bonding |
| Phenylthio Moiety | Enhances lipophilicity and bioavailability |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of furan compounds have shown significant activity against various bacterial strains. Although specific data on this compound is limited, related compounds have demonstrated:
- IC50 values in the micromolar range against pathogens.
- Mechanisms of action that may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Potential
Research into furan-containing compounds has revealed promising anticancer activities. For instance, some derivatives have been reported to induce apoptosis in cancer cells through:
- Activation of caspases.
- Inhibition of cell proliferation pathways.
A study focusing on similar furan derivatives reported an IC50 value of 15 μM against cancer cell lines, suggesting that this compound may exhibit comparable efficacy.
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Furan Derivative A | Antimicrobial | 10 | |
| Furan Derivative B | Anticancer | 15 | |
| N-(3-furan-2-yl)-1-phenylpyrazole | Antifungal | 20 |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : Some furan derivatives induce oxidative stress in target cells, leading to cell death.
Study on Antimicrobial Properties
In a recent study evaluating the antimicrobial effectiveness of furan derivatives, a compound with structural similarities to this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
- Significant reduction in bacterial growth at concentrations above 10 μM.
- Minimal cytotoxicity in human cell lines at similar concentrations.
Study on Anticancer Activity
Another study focused on the anticancer properties of furan-based compounds reported that a derivative induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. The results showed:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(phenylthio)propanamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling reactions between furan-containing precursors and thio-functionalized intermediates. For example, similar compounds (e.g., ) use amine-mediated nucleophilic substitution in acetonitrile under reflux, followed by recrystallization (e.g., ethanol or ethyl acetate) to ensure purity. Purity verification requires HPLC (≥95%) and spectroscopic characterization (¹H/¹³C NMR, IR) .
Q. What spectroscopic methods are optimal for characterizing the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.2–7.4 ppm, hydroxy groups at δ 1.5–2.5 ppm). IR spectroscopy validates hydrogen bonding (O-H stretch ~3200 cm⁻¹) and carbonyl groups (C=O ~1650 cm⁻¹). X-ray crystallography (if crystalline) provides 3D structural confirmation .
Q. How is this compound utilized as a building block in synthesizing complex organic molecules?
- Methodological Answer : The furan and phenylthio moieties enable participation in Diels-Alder reactions and nucleophilic substitutions. For instance, highlights its use in constructing heterocyclic systems (e.g., benzoxazoles) via coupling with amines or thiophenes. Its hydroxy group can be functionalized via esterification or etherification .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Stability tests (TGA/DSC) in suggest degradation above 150°C, necessitating avoidance of high temperatures. Periodic LC-MS analysis monitors decomposition (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to validate interactions. Structural analogs in and show that subtle modifications (e.g., halogenation) alter activity, suggesting SAR studies to identify critical functional groups .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve bioavailability by derivatizing the hydroxy group (e.g., prodrug formation via acetylation). demonstrates that acyclic amides with similar structures enhance metabolic stability by reducing CYP450-mediated oxidation. Pharmacokinetic profiling (e.g., plasma half-life in rodent models) guides dose optimization .
Q. What computational and experimental approaches are used to study the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like cannabinoid-1 (CB1) or kinases. Experimental validation via SPR or isothermal titration calorimetry (ITC) quantifies binding constants (KD). ’s benzoxazole derivatives illustrate receptor-specific antagonism, suggesting similar methodologies .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?
- Methodological Answer : Use LC-HRMS/MS to identify metabolites in hepatocyte incubations or microsomal assays. Isotope labeling (e.g., ¹⁴C at the methyl group) tracks metabolic fate. ’s studies on amino acid conjugates highlight phase II metabolism (e.g., glucuronidation), guiding enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
